1-(2,6-Difluoro-4-iodophenyl)ethan-1-ol
Overview
Description
1-(2,6-Difluoro-4-iodophenyl)ethan-1-ol is an organic compound with the molecular formula C8H7F2IO It is characterized by the presence of two fluorine atoms and one iodine atom attached to a phenyl ring, with an ethanol group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,6-Difluoro-4-iodophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2,6-difluoro-4-iodobenzaldehyde with a suitable reducing agent, such as sodium borohydride, in an alcohol solvent like ethanol. The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Difluoro-4-iodophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.
Substitution: Nucleophiles such as sodium azide or thiolates can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(2,6-Difluoro-4-iodo-phenyl)-ethanone or 1-(2,6-Difluoro-4-iodo-phenyl)-ethanal.
Reduction: Formation of 1-(2,6-Difluoro-4-iodo-phenyl)-ethane.
Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
1-(2,6-Difluoro-4-iodophenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluoro-4-iodophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence its binding affinity and selectivity towards molecular targets. The ethanol group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
1-(2,6-Difluoro-4-iodophenyl)ethan-1-ol can be compared with other similar compounds, such as:
1-(2,6-Difluoro-4-chloro-phenyl)-ethanol: Similar structure but with a chlorine atom instead of iodine.
1-(2,6-Difluoro-4-bromo-phenyl)-ethanol: Similar structure but with a bromine atom instead of iodine.
1-(2,6-Difluoro-4-methyl-phenyl)-ethanol: Similar structure but with a methyl group instead of iodine.
Properties
Molecular Formula |
C8H7F2IO |
---|---|
Molecular Weight |
284.04 g/mol |
IUPAC Name |
1-(2,6-difluoro-4-iodophenyl)ethanol |
InChI |
InChI=1S/C8H7F2IO/c1-4(12)8-6(9)2-5(11)3-7(8)10/h2-4,12H,1H3 |
InChI Key |
QXAKTKAYGYFQHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1F)I)F)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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